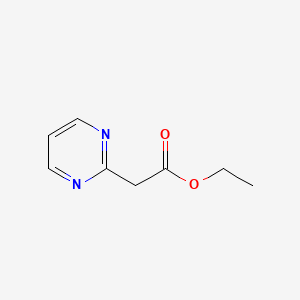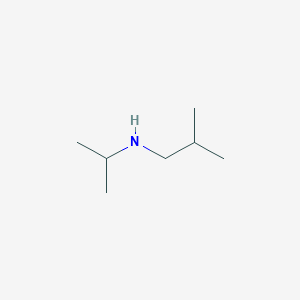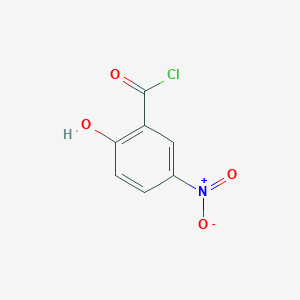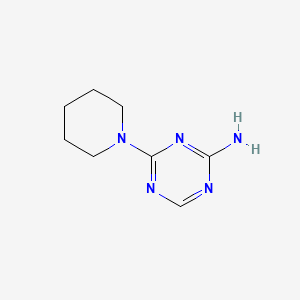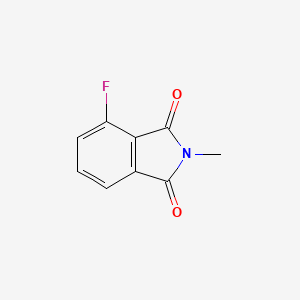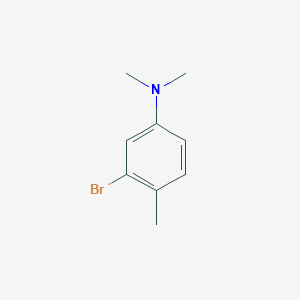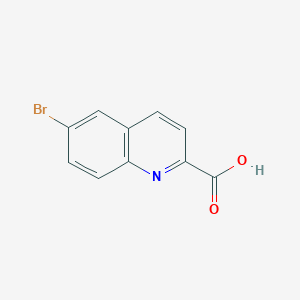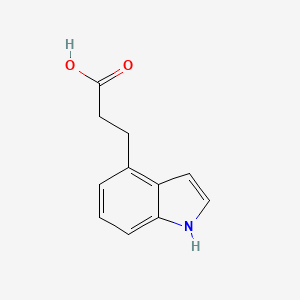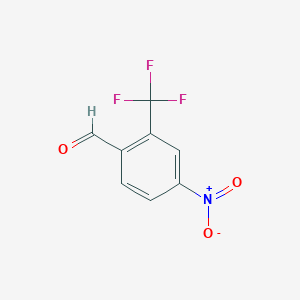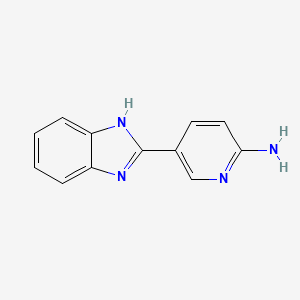
5-(1H-benzimidazol-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(1H-benzimidazol-2-yl)pyridin-2-amine is a heterocyclic molecule that features a benzimidazole group attached to a pyridine ring. This structural motif is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole moiety is known for its ability to engage in hydrogen bonding and π-π interactions, which can be exploited in the design of new compounds and materials .
Synthesis Analysis
The synthesis of related benzimidazole-pyridine compounds has been reported in the literature. For instance, the reaction of p-(dimethylamino)benzaldehyde with 2-RCOCH2-1H-benzimidazoles leads to the formation of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines. This transformation follows a modified Hantzsch reaction, which typically involves the formation of a 1,4-dihydropyridine ring, and is completed by aromatization through the loss of N,N-dimethylanyline or oxidation by a nitro compound . Although not directly synthesizing 5-(1H-benzimidazol-2-yl)pyridin-2-amine, this study provides insight into the synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of nitrogen atoms in the benzimidazole group, which can coordinate to metal ions. For example, a related compound, 1-(pyridin-2-ylmethyl)-2-(3-(1-(pyridin-2-ylmethyl)benzimidazol-2-yl) propyl) benzimidazole, and its copper(II) complex have been synthesized and structurally characterized. The Cu(II) ion in the complex is coordinated by two nitrogen atoms from the benzimidazole groups, forming a distorted trigonal bipyramidal geometry . This suggests that 5-(1H-benzimidazol-2-yl)pyridin-2-amine could also exhibit interesting coordination properties.
Chemical Reactions Analysis
Benzimidazole-pyridine compounds participate in various chemical reactions, often leveraging the reactivity of the benzimidazole moiety. For instance, the formation of cocrystals and salts with pyromellitic acid demonstrates the ability of benzimidazole derivatives to engage in heterosynthon interactions, such as COOH···Nbim and COO−···Hbim. These interactions are crucial for the formation of crystal structures with specific properties, including the inclusion of aromatic guest molecules through cation···π interactions . Such reactivity could be expected from 5-(1H-benzimidazol-2-yl)pyridin-2-amine as well, potentially leading to the formation of novel materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole-pyridine compounds are influenced by their molecular structure. The presence of aromatic systems and heteroatoms allows for a range of interactions, including hydrogen bonding and π-π stacking, which can affect solubility, melting points, and other physicochemical parameters. The ability of these compounds to form cocrystals and salts, as well as their inclusion properties, suggests that they may have unique solubility profiles and could be used to separate or encapsulate other molecules . The fluorescent properties of a related benzimidazole-pyridine compound and its copper(II) complex, as demonstrated in its use as a sensor for dopamine, indicate that 5-(1H-benzimidazol-2-yl)pyridin-2-amine may also have potential applications in sensing technologies .
Applications De Recherche Scientifique
-
Organic Synthesis
- Benzimidazole derivatives are synthesized by chemists due to their wide range of bioactivities .
- The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .
- For example, Özil et al. designed the synthesis of a series of 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1 H-benzimidazole derivatives from 5-morpholin-4-yl(or 4-methylpiperazin-1-yl)-2-nitroaniline and various aldehydes .
-
Fungicides
- Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s .
- They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
- The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .
-
Antibacterial and Antifungal Activities
- Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
- A novel series of 2-substituted benzimidazole derivatives has been reported for antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli and antifungal activity against C. albicans and A. niger .
-
Antiviral Activities
- Some benzimidazole derivatives have shown fairly strong activity towards adenovirus, making them potential leads against adenoviral replication .
- For example, 2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole-5-carboxamidine hydrochloride and n-isopropyl-2-pyridin-2-yl-1H-benzimidazole-5-carboxamidine have been observed to have antiviral properties .
-
Antitumor Activities
- Many benzimidazoles have found application in therapeutic practice due to their antitumor activity .
- 2-Aminobenzimidazole heterocycle is a structural fragment frequently encountered in these drugs and it is of main importance as a precursor for the synthesis of new benzimidazoles with antitumor activity .
-
Anti-inflammatory and Antidiabetic Activities
- The derivatives of 1, 3-diazole show different biological activities such as anti-inflammatory and antidiabetic activities .
- There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Antioxidant Activities
-
Antiparasitic Activities
-
Antihypertensive Activities
-
Anti-Allergic Activities
-
Antipyretic Activities
-
Anticonvulsant Activities
Propriétés
IUPAC Name |
5-(1H-benzimidazol-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHRGSUFMGKDHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427689 |
Source


|
| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-benzimidazol-2-yl)pyridin-2-amine | |
CAS RN |
879884-04-5 |
Source


|
| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)
![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)
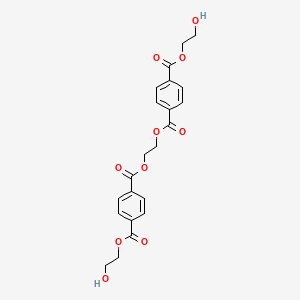
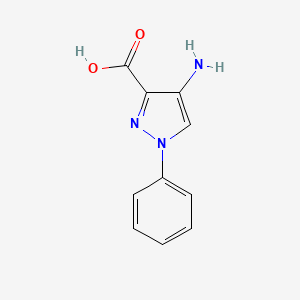
![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)
